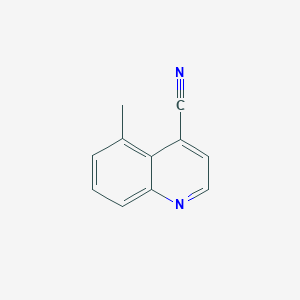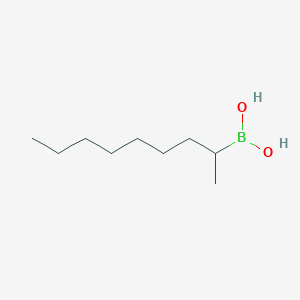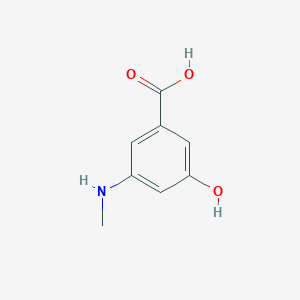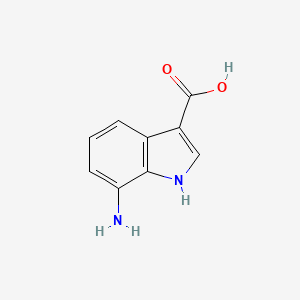
5-Methylquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinoline-4-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves large-scale chemical processes that prioritize yield and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-4-amine derivatives .
Applications De Recherche Scientifique
5-Methylquinoline-4-carbonitrile has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies their antimicrobial and antimalarial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar applications in medicinal chemistry.
Quinoxaline: Another nitrogen-containing heterocyclic compound with significant biological and industrial applications.
Uniqueness of 5-Methylquinoline-4-carbonitrile
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and cyano groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H8N2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-10-11(8)9(7-12)5-6-13-10/h2-6H,1H3 |
Clé InChI |
GGYIXRUJFJQZLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=NC2=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)



![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)




![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)


